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molecular formula C7H5Cl5 B8306127 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene

1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene

Cat. No. B8306127
M. Wt: 266.4 g/mol
InChI Key: VUSBWOJGUYDBOG-UHFFFAOYSA-N
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Patent
US03933922

Procedure details

A solution of triethyl phosphite (182.8 g., 1.1 mole) in 200 ml. of petroleum ether (pentane range) was charged to the equipment of the preceding example, which was immersed into a rock-salt-ice mixture. When the temperature of the solution reached 0°C. hexachlorocyclopentadiene (272.8 g., 1.0 mole), dissolved in 100 ml. of light petroleum ether, was added slowly to the well stirred solution at such a rate that the temperature of the mixture did not exceed +5°C. The addition required 10 hours. The clear, brown solution was poured with good stirring into a 5 liter 3 neck flask containing 2 liters of water and, after 1 hour of stirring, the product was steam distilled. After the separation of the low boiling petroleum ether 1,2,3,4,5-pentachloro-5-ethyl-cyclopentadiene, completely free of any phosphorus compound, distilled over as a pale yellow heavy oil, nD25 1.5398, the infrared spectrum of which matched perfectly that of the previous example. The product weighed 257.0 g., which corresponds to a 96.4% yield.
Quantity
182.8 g
Type
reactant
Reaction Step One
Quantity
272.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
5 L
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
light petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
P(O[CH2:9][CH3:10])(OCC)OCC.[Cl:11][C:12]1(Cl)[C:16]([Cl:17])=[C:15]([Cl:18])[C:14]([Cl:19])=[C:13]1[Cl:20]>O>[Cl:11][C:12]1[C:16]([Cl:17])([CH2:9][CH3:10])[C:15]([Cl:18])=[C:14]([Cl:19])[C:13]=1[Cl:20]

Inputs

Step One
Name
Quantity
182.8 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Two
Name
Quantity
272.8 g
Type
reactant
Smiles
ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Step Three
Name
3
Quantity
5 L
Type
reactant
Smiles
Step Four
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
light petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred solution at such a rate that the temperature of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 0°C.
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml
CUSTOM
Type
CUSTOM
Details
did not exceed +5°C
ADDITION
Type
ADDITION
Details
The addition required 10 hours
Duration
10 h
ADDITION
Type
ADDITION
Details
The clear, brown solution was poured
STIRRING
Type
STIRRING
Details
after 1 hour of stirring
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
After the separation of the
DISTILLATION
Type
DISTILLATION
Details
completely free of any phosphorus compound, distilled over as a pale yellow heavy oil

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=C(C1(CC)Cl)Cl)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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